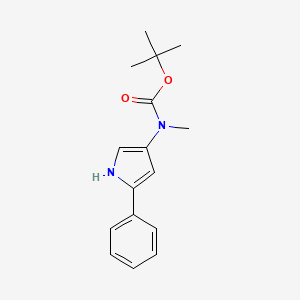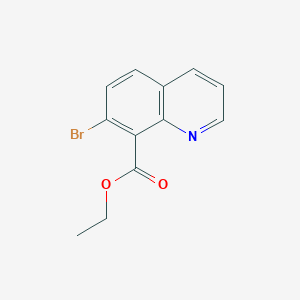
2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone is a complex organic compound that features a quinoline derivative structure. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by functional group modifications to introduce the dimethylamino and hydroxy groups. Common reagents used in these steps include alkylating agents, reducing agents, and catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the quinoline ring to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the quinoline ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone include other quinoline derivatives with varying functional groups. Examples include:
- 2-(Dimethylamino)-1-(4-hydroxyquinolin-1(2H)-yl)ethanone
- 2-(Dimethylamino)-1-(4-methylquinolin-1(2H)-yl)ethanone
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propriétés
Numéro CAS |
66065-56-3 |
|---|---|
Formule moléculaire |
C16H28N2O2 |
Poids moléculaire |
280.41 g/mol |
Nom IUPAC |
2-(dimethylamino)-1-(4-ethenyl-4-hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-1-yl)ethanone |
InChI |
InChI=1S/C16H28N2O2/c1-5-16(20)10-12(2)18(15(19)11-17(3)4)14-9-7-6-8-13(14)16/h5,12-14,20H,1,6-11H2,2-4H3 |
Clé InChI |
LONKCTOXEUWYST-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2CCCCC2N1C(=O)CN(C)C)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11846915.png)
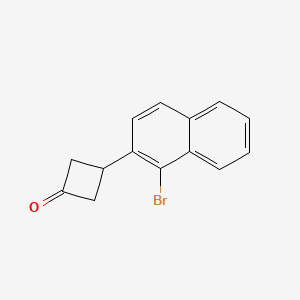

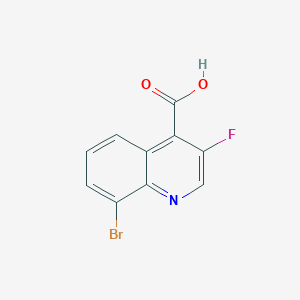

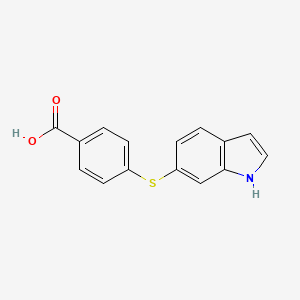
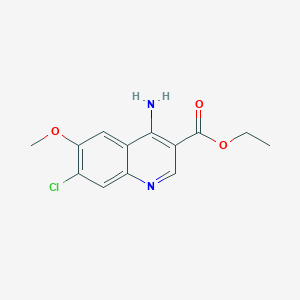



![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)
